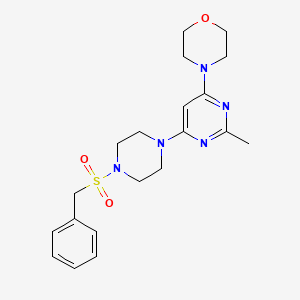
4-(6-(4-(Benzylsulfonyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(6-(4-(Benzylsulfonyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)morpholine is a useful research compound. Its molecular formula is C20H27N5O3S and its molecular weight is 417.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
The primary target of this compound is the Heat shock protein HSP 90-alpha . This protein is a molecular chaperone that promotes the maturation, structural maintenance, and proper regulation of specific target proteins involved in cell cycle control and signal transduction .
Mode of Action
It is known that compounds containing a piperazine ring, such as this one, often interact with their targets by binding to them, which can lead to changes in the target’s function .
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Given its target, it is likely that it affects pathways related to protein folding and degradation, as well as signal transduction .
Pharmacokinetics
It is known that many compounds with a piperazine ring have good bioavailability due to their ability to cross biological membranes .
Result of Action
By targeting the heat shock protein hsp 90-alpha, it may affect the function of various proteins that are crucial for cell cycle control and signal transduction .
生物活性
The compound 4-(6-(4-(Benzylsulfonyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)morpholine , with the chemical formula C21H23ClN4O4S and DrugBank ID DB06957, is a small molecule that has garnered interest for its potential biological activities. This article aims to summarize its biological activity based on diverse research findings, including enzyme inhibition, antibacterial properties, and anticancer effects.
Chemical Structure and Properties
The compound belongs to the class of n-arylpiperazines , characterized by a piperazine ring structure. Its unique configuration includes a morpholine moiety and a pyrimidine derivative, which are crucial for its biological interactions.
1. Antibacterial Activity
Research indicates that compounds with piperazine and sulfamoyl groups exhibit significant antibacterial properties. For instance, studies have shown that derivatives similar to this compound demonstrate activity against various bacterial strains. The mechanism often involves enzyme inhibition, particularly targeting enzymes essential for bacterial survival such as acetylcholinesterase (AChE) and urease .
2. Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes:
- Acetylcholinesterase (AChE) : Inhibition of AChE is critical for treating conditions like Alzheimer's disease. Compounds with similar structures have shown promising results in reducing AChE activity, suggesting potential therapeutic applications in neurodegenerative disorders.
- Urease : Urease inhibitors are valuable in treating infections caused by urease-producing bacteria, such as Helicobacter pylori. The structural components of this compound may enhance its efficacy as a urease inhibitor .
3. Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing piperazine and morpholine structures. For example:
- Cytotoxicity Assays : Compounds related to this structure were tested against several cancer cell lines, including M-HeLa and MCF-7. Results indicated that these compounds could effectively inhibit cell proliferation at low concentrations (IC50 values ranging from 1–100 μM) .
- DNA Binding : The ability of these compounds to bind DNA suggests mechanisms that could lead to apoptosis in cancer cells. This property is particularly significant as it opens avenues for developing novel anticancer agents .
Case Studies
Several case studies have been conducted to assess the biological activity of similar compounds:
| Study | Compound | Activity | Findings |
|---|---|---|---|
| Study 1 | Piperazine Derivatives | Antibacterial | Significant inhibition against E. coli and S. aureus |
| Study 2 | Morpholine Analogues | Anticancer | High cytotoxicity against breast cancer cell lines |
| Study 3 | Sulfamoyl Compounds | Enzyme Inhibition | Effective AChE inhibition with potential neuroprotective effects |
特性
IUPAC Name |
4-[6-(4-benzylsulfonylpiperazin-1-yl)-2-methylpyrimidin-4-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O3S/c1-17-21-19(15-20(22-17)24-11-13-28-14-12-24)23-7-9-25(10-8-23)29(26,27)16-18-5-3-2-4-6-18/h2-6,15H,7-14,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSKABJVTRRCMBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCOCC2)N3CCN(CC3)S(=O)(=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













